5-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O6 and its molecular weight is 360.326. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to 5-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide have been synthesized and evaluated for their anticancer activity. A study found that such compounds exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives even showed higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Chemical Synthesis and Biological Activity
A study focused on the synthesis of compounds with similar structures, exploring their chemical properties and potential biological activities. These studies contribute to understanding the chemical behavior of such compounds and their possible applications in medicinal chemistry (Stevens et al., 1984).
Antimicrobial and Anti-Proliferative Activities
Certain derivatives of this compound have been studied for their antimicrobial properties. A study found that specific derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Additionally, these compounds were evaluated for their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, and breast cancers, showing promising results (Al-Wahaibi et al., 2021).
Mechanism of Action
Target of Action
The compound’s primary targets are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, essential for cell division . Its inhibition of Hsp90 can affect multiple signaling pathways, as Hsp90 is a chaperone protein for several client proteins involved in cell growth and survival . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .
Result of Action
The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Properties
IUPAC Name |
5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6/c1-8-5-10(20-26-8)14(21)17-16-19-18-15(25-16)9-6-11(22-2)13(24-4)12(7-9)23-3/h5-7H,1-4H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRFLTVTSLGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.